1,3-Di-p-tolylprop-2-en-1-one 1,3-Di-p-tolylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14396067
InChI: InChI=1S/C17H16O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-12H,1-2H3
SMILES:
Molecular Formula: C17H16O
Molecular Weight: 236.31 g/mol

1,3-Di-p-tolylprop-2-en-1-one

CAS No.:

Cat. No.: VC14396067

Molecular Formula: C17H16O

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

1,3-Di-p-tolylprop-2-en-1-one -

Specification

Molecular Formula C17H16O
Molecular Weight 236.31 g/mol
IUPAC Name 1,3-bis(4-methylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H16O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-12H,1-2H3
Standard InChI Key DTEBZGKINVACPT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1,3-Di-p-tolylprop-2-en-1-one consists of a central propenone backbone (CH2COCH2\text{CH}_2-\text{CO}-\text{CH}_2) with p-tolyl groups (C6H4CH3\text{C}_6\text{H}_4-\text{CH}_3) attached to the first and third carbon atoms. The α,β-unsaturated ketone system (C=OC=C\text{C=O}-\text{C=C}) confers significant reactivity due to conjugation, enabling participation in Michael additions, cycloadditions, and redox reactions .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the enone system and aromatic protons. The 1H^1\text{H} NMR spectrum (400 MHz, CDCl3_3) exhibits:

  • Aromatic protons as multiplet peaks between δ\delta 7.31–8.06 ppm .

  • Trans-vinylic protons as doublets at δ\delta 7.74 (J=15.6HzJ = 15.6 \, \text{Hz}) and δ\delta 7.37 (J=15.6HzJ = 15.6 \, \text{Hz}) .
    The 13C^{13}\text{C} NMR spectrum (100 MHz, CDCl3_3) shows:

  • A carbonyl carbon at δ\delta 190.33 ppm .

  • Olefinic carbons at δ\delta 144.62 and δ\delta 138.31 ppm .

Synthesis and Reaction Pathways

Iodine-Catalyzed α,β-Dehydrogenation

A scalable route involves the dehydrogenation of 1,3-di-p-tolylpropan-1-one using iodine as a catalyst. Under optimized conditions (140°C, 36 hours, toluene solvent), this method achieves yields exceeding 70% . The reaction proceeds via a radical mechanism, with iodine facilitating hydrogen abstraction to form the conjugated enone .

Reaction Conditions:

ParameterValue
CatalystIodine (5 mol%)
SolventToluene
Temperature140°C
Time36 hours
Yield72–88%

Alternative Methods

Copper-catalyzed aldol-type additions offer another pathway, though they are less commonly employed for this specific compound . These reactions typically involve ketone nitriles and require stringent anhydrous conditions .

Physicochemical Properties

Thermal and Physical Data

Key properties include:

PropertyValueSource
Melting Point127–131°C
AppearanceYellow to pale yellow solid
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethyl acetate, toluene)
StorageRoom temperature (20–22°C), inert atmosphere

Stability and Reactivity

The enone system is prone to photochemical [2+2] cycloadditions and nucleophilic attacks. Storage under inert conditions is critical to prevent oxidation or polymerization .

Applications in Organic Synthesis

Intermediate for Conjugated Systems

1,3-Di-p-tolylprop-2-en-1-one serves as a precursor for synthesizing polycyclic aromatic compounds and heterocycles. For example, Diels-Alder reactions with dienes yield six-membered rings, which are pivotal in natural product synthesis .

Catalytic Studies

The compound’s electron-deficient double bond participates in transition-metal-catalyzed couplings. Palladium-mediated Heck reactions have been explored to functionalize the α-position, though detailed studies remain limited .

Future Research Directions

Expanding Synthetic Utility

Further investigations into asymmetric catalysis could enable enantioselective functionalization, broadening utility in medicinal chemistry.

Material Science Applications

The compound’s rigid aromatic structure suggests potential as a ligand in metal-organic frameworks (MOFs) or as a monomer in conductive polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator